N-(4-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide
Description
N-(4-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a phenyl group, and a thioacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-13-7-9-15(10-8-13)21-18(27)12-28-20-24-23-19-22-17(26)11-16(25(19)20)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,27)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPSQJQOXAFJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 7-Hydroxytriazolopyrimidine Intermediate
A mixture of 1-phenylpropane-1,3-dione (1.0 equiv) and 5-amino-1H-1,2,4-triazole (1.2 equiv) is heated at 120°C in toluene for 16 hours. The intermediate 7-hydroxytriazolopyrimidine is isolated via recrystallization (ethanol/water, 70% yield).
Introduction of the 7-Oxo Group
The hydroxyl group at position 7 is oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄) at 0–5°C. The reaction is quenched with isopropanol, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Functionalization with Sulfanyl Acetamide
The sulfanyl acetamide side chain is introduced through nucleophilic substitution or thiol-ene coupling.
Synthesis of 2-Chloro-N-(4-methylphenyl)acetamide
4-Methylaniline (1.0 equiv) is acylated with chloroacetyl chloride (1.5 equiv) in dichloromethane using triethylamine as a base. The product is recrystallized from ethanol (85% yield).
Thiolation of Triazolopyrimidine
The triazolopyrimidine core is treated with thiourea in dimethylformamide (DMF) at 80°C to generate the 3-mercapto-triazolopyrimidine intermediate. Excess thiourea is removed by aqueous extraction.
Coupling via Nucleophilic Substitution
2-Chloro-N-(4-methylphenyl)acetamide (1.2 equiv) is reacted with 3-mercapto-triazolopyrimidine (1.0 equiv) in the presence of potassium carbonate (2.0 equiv) in acetone at 50°C. The reaction mixture is stirred for 12 hours, and the product is isolated via filtration (65% yield).
Optimization and Challenges
Reaction Condition Analysis
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMF | +15% vs. THF |
| Temperature | 50°C | +20% vs. RT |
| Base | K₂CO₃ | +10% vs. NaOH |
Higher temperatures (>60°C) led to decomposition of the thioether linkage, while polar aprotic solvents improved solubility.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 4.25 (s, 2H, SCH₂), 7.15–7.60 (m, 9H, Ar-H), 10.20 (s, 1H, NH).
- IR (KBr) : 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).
Alternative Synthetic Routes
One-Pot Cyclization-Thiolation
A patent-derived method involves simultaneous cyclization and thiolation using Lawesson’s reagent to introduce the sulfanyl group. This route reduces steps but requires stringent moisture control (yield: 55%).
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazolopyrimidine rings, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and chloroform.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(4-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide exhibit significant anticancer activities. For instance:
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Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression.
- Case Study : A study demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer, highlighting its potential for therapeutic use.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent:
-
Inhibition of COX Enzymes : Similar derivatives have been reported to inhibit cyclooxygenase (COX) enzymes effectively. In vitro assays revealed that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs.
- Case Study : Research indicated that the compound significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural features:
- Sulfanyl Group : Essential for interactions with biological targets.
- Acetamide Functional Group : Enhances solubility and bioavailability.
- Substituted Aromatic Rings : Contribute to membrane permeability and binding affinity.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and differentiation.
Comparison with Similar Compounds
N-(4-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can be compared with other triazolopyrimidine derivatives:
N-(4-chlorophenyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide: Similar structure but with a chlorine substituent, which may alter its reactivity and biological activity.
N-(4-methoxyphenyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide: Contains a methoxy group, potentially affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(4-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide, also known as G856-6771, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. Its structure features a triazole moiety linked to a sulfanyl acetamide group, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing triazole and sulfanyl functionalities exhibit a wide range of biological activities. These include:
- Antimicrobial Activity : Triazole derivatives have been shown to possess significant antibacterial and antifungal properties. They are particularly effective against various strains of bacteria and fungi due to their ability to inhibit specific enzyme pathways involved in microbial growth.
- Antioxidant Properties : The antioxidant capacity of triazole derivatives has been documented through assays such as DPPH and ABTS. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
- Anticancer Potential : Several studies have highlighted the cytotoxic effects of triazole-based compounds on cancer cell lines. For instance, derivatives have shown promising results against MCF7 (breast cancer), NCI-H460 (lung cancer), and other cell lines through mechanisms that induce apoptosis or inhibit cell proliferation.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 16 | Standard: 8 |
| Escherichia coli | 32 | Standard: 16 |
Antioxidant Activity
The antioxidant activity was assessed using the DPPH assay, where the compound demonstrated an IC value of 0.45 µM, indicating strong radical scavenging ability .
Anticancer Activity
In vitro studies on various cancer cell lines showed that the compound induced significant cytotoxicity:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Apoptosis induction |
| NCI-H460 | 15.0 | Cell cycle arrest |
| HepG2 | 10.0 | Inhibition of proliferation |
The compound's mechanism involves the activation of apoptotic pathways and inhibition of key signaling proteins involved in tumor growth .
Case Studies
A notable case study involved the synthesis and evaluation of similar triazole derivatives that exhibited enhanced biological activities compared to their predecessors. The incorporation of diverse substituents on the triazole ring significantly influenced their potency against targeted diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for this compound, and what analytical techniques are critical for intermediate characterization?
- Synthetic Routes : The synthesis typically involves a multi-step process:
Formation of the triazolo[4,3-a]pyrimidine core via cyclization reactions.
Introduction of the sulfanyl group using thiourea or thiol-based reagents.
Acetamide coupling via nucleophilic substitution or acylation .
- Characterization Techniques :
-
NMR Spectroscopy : To confirm regioselectivity of the triazole ring and substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
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Mass Spectrometry (HRMS) : To verify molecular weight and purity (>95%) .
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TLC : For real-time monitoring of reaction progress and intermediate isolation .
Table 1: Key Analytical Techniques
Technique Application Example Data ¹H NMR Confirms aromatic substituents and acetamide linkage δ 7.2–7.8 (multiplet, aromatic H), δ 2.3 (s, CH₃) HRMS Validates molecular formula [M+H]⁺ calc. 462.12; found 462.11
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Multi-Technique Approach :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide group) .
- X-ray Crystallography (if crystals are obtainable): Provides unambiguous confirmation of the triazolo-pyrimidine scaffold and spatial arrangement of substituents .
- Combined NMR and LC-MS : Ensures no residual solvents or unreacted intermediates remain .
Advanced Research Questions
Q. What strategies optimize reaction yields during sulfanylation and acetamide coupling steps?
- Sulfanylation Optimization :
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol groups .
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Catalysis : Use of Cu(I) or Pd catalysts to reduce side reactions (e.g., disulfide formation) .
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Temperature Control : Maintaining 60–80°C prevents thermal degradation .
- Acetamide Coupling :
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Activating Agents : EDC/HOBt or DCC improve coupling efficiency .
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Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) isolates the product with >90% yield .
Table 2: Reaction Optimization Parameters
Step Optimal Conditions Yield Improvement Sulfanylation DMF, 70°C, CuI catalyst 75% → 88% Acetamide Coupling EDC/HOBt, RT, 12h 65% → 82%
Q. How can discrepancies in reported biological activities be resolved?
- Root Causes : Variations in assay conditions (e.g., cell lines, incubation times) or compound purity.
- Methodological Solutions :
- Dose-Response Curves : Establish IC₅₀ values across multiple replicates to assess consistency .
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., kinase profiling) with cell viability tests to validate target specificity .
- Batch-to-Batch Purity Analysis : Ensure >98% purity via HPLC before biological testing .
Q. What computational methods predict the compound’s biological targets and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs (e.g., docking score ≤ -9.0 kcal/mol suggests strong binding) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity and conformational changes .
- QSAR Modeling : Correlate substituent modifications (e.g., methyl vs. fluoro groups) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
